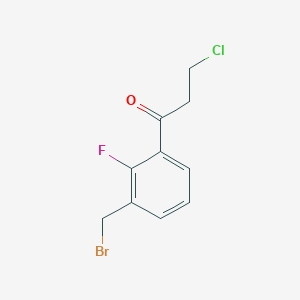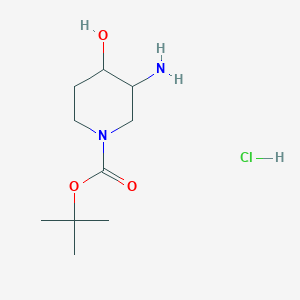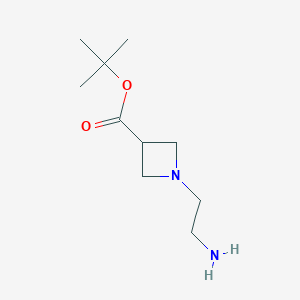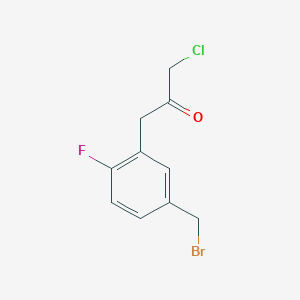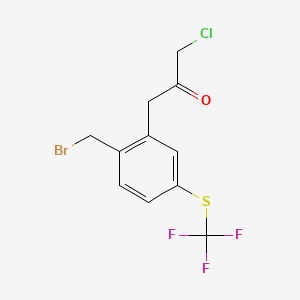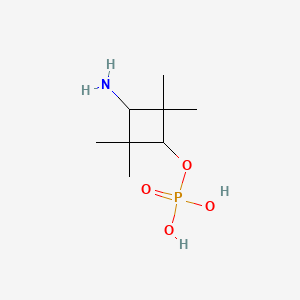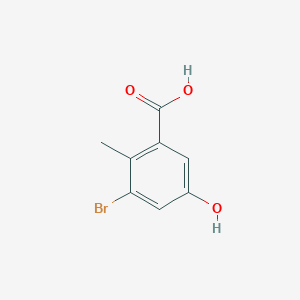
3-Bromo-5-hydroxy-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydroxy-2-methylbenzoic acid typically involves the bromination of 2-hydroxy-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-Bromo-5-carboxy-2-methylbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-hydroxy-2-methylbenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-carboxy-2-methylbenzoic acid.
Reduction: 5-Hydroxy-2-methylbenzoic acid.
Substitution: Products depend on the nucleophile used, such as 3-Amino-5-hydroxy-2-methylbenzoic acid or 3-Azido-5-hydroxy-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-hydroxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and bromine groups play a crucial role in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-hydroxy-5-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 5-Chloro-2-hydroxy-4-methylbenzoic acid
- 3-tert-Butyl-2-hydroxy-5-methylbenzoic acid
Uniqueness
3-Bromo-5-hydroxy-2-methylbenzoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H7BrO3 |
|---|---|
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
3-bromo-5-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
CSTATHRNEBVCAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


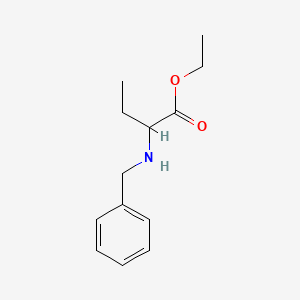
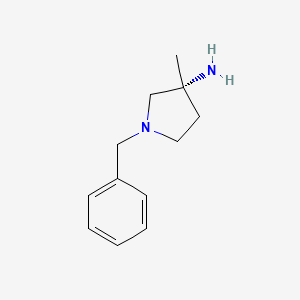
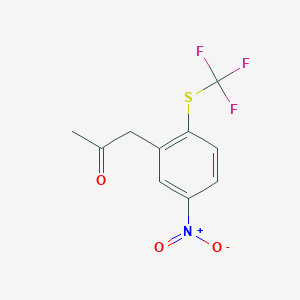
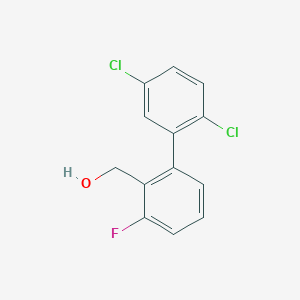
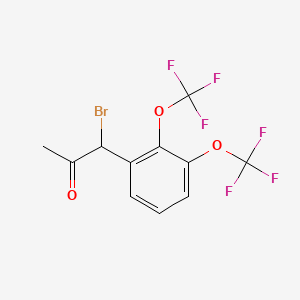
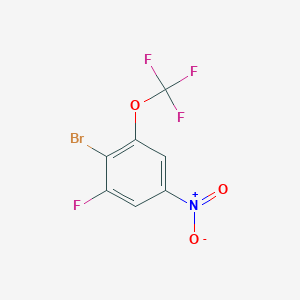
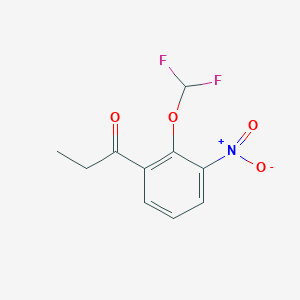
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
